Dioxopromethazine

Description

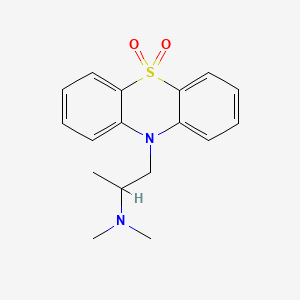

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)22(20,21)17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDXKCOBAFGSMDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80929821 | |

| Record name | 10-[2-(Dimethylamino)propyl]-5lambda~6~-phenothiazine-5,5(10H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80929821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13582-96-2, 13754-56-8, 13582-97-3 | |

| Record name | 10H-Phenothiazine-10-ethanamine, N,N,α-trimethyl-, 5,5-dioxide, (-)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13582-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioxopromethazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13754-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10H-Phenothiazine-10-ethanamine, N,N,α-trimethyl-, 5,5-dioxide, (+)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13582-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioxopromethazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013754568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-[2-(Dimethylamino)propyl]-5lambda~6~-phenothiazine-5,5(10H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80929821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIOXOPROMETHAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6OOT1MR6XS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Structural Analysis and Characterization of Dioxopromethazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioxopromethazine hydrochloride, a derivative of promethazine, is a phenothiazine compound with potential therapeutic applications. A thorough understanding of its structural and physicochemical properties is paramount for drug development, quality control, and regulatory compliance. This technical guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation and characterization of this compound hydrochloride. It details experimental protocols for key analytical techniques, presents quantitative data in a structured format, and illustrates the analytical workflow through diagrams. This document serves as a valuable resource for researchers and professionals engaged in the study and development of this compound.

Introduction

This compound hydrochloride is chemically known as 10-[2-(Dimethylamino)propyl]-10H-phenothiazine 5,5-dioxide hydrochloride. It is structurally related to promethazine, a well-known antihistamine, with the key difference being the oxidation of the sulfur atom in the phenothiazine ring to a sulfone. This modification can significantly alter the molecule's physicochemical properties and pharmacological activity. Accurate structural analysis and characterization are therefore essential for establishing its identity, purity, and stability.

This guide outlines the standard analytical techniques utilized for the comprehensive characterization of this compound hydrochloride.

Physicochemical Properties

A summary of the known physicochemical properties of this compound hydrochloride is presented in Table 1. This data is crucial for understanding the compound's behavior in various experimental and physiological conditions.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Reference |

| Chemical Name | 10-[2-(Dimethylamino)propyl]-10H-phenothiazine 5,5-dioxide hydrochloride | [1] |

| Synonyms | Prothanon hydrochloride, 9,9-Dioxopromethazine hydrochloride | [2][3] |

| CAS Number | 15374-15-9 | [4][5] |

| Molecular Formula | C₁₇H₂₁ClN₂O₂S | |

| Molecular Weight | 352.88 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 127-129 °C | |

| Solubility | Slightly soluble in Chloroform and Methanol (with heating) | |

| pKa (Predicted) | 8.88 ± 0.50 |

Structural Elucidation and Characterization Techniques

A multi-technique approach is necessary for the unambiguous structural elucidation and characterization of this compound hydrochloride. The logical workflow for this process is depicted below.

Caption: Logical workflow for the structural characterization of this compound HCl.

Spectroscopic Techniques

Spectroscopic methods are fundamental for elucidating the molecular structure of this compound hydrochloride.

Table 2: Spectroscopic Data for this compound Hydrochloride

| Technique | Data | Reference |

| ¹H NMR | Consistent with structure | |

| LC-MS | Consistent with structure | |

| Purity (LC-MS) | 99.97% |

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

Reference the spectrum to the solvent peak.

-

-

Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts and coupling constants to assign the signals to the respective protons and carbons in the molecule. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be employed for unambiguous assignments.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structural confirmation. High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition.

Experimental Protocol: LC-MS

-

Sample Preparation: Prepare a dilute solution of this compound hydrochloride (1-10 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

-

Chromatographic Separation (LC):

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Detection (MS):

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Scan Range: m/z 100-500.

-

Fragmentation (MS/MS): For structural confirmation, perform tandem mass spectrometry by isolating the parent ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis: Determine the mass of the molecular ion and correlate it with the expected molecular weight. Analyze the fragmentation pattern to confirm the presence of key structural motifs.

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FT-IR

-

Sample Preparation:

-

Solid State: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Utilize a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment or the KBr pellet.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in this compound hydrochloride, such as S=O stretching for the sulfone group, C-N stretching, and aromatic C-H and C=C stretching.

Chromatographic Techniques

Chromatographic methods are essential for assessing the purity of this compound hydrochloride and for quantitative analysis.

HPLC is the primary technique for determining the purity of this compound hydrochloride and for assaying its concentration in formulations.

Experimental Protocol: HPLC Purity and Assay

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase) to a known concentration.

-

Chromatographic Conditions:

-

Column: C8 or C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) in isocratic or gradient elution mode.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Detection: UV detector at a suitable wavelength (determined by UV-Vis spectroscopy, typically around 250-300 nm for phenothiazines).

-

Injection Volume: 10-20 µL.

-

-

Data Analysis:

-

Purity: Determine the area percentage of the main peak relative to the total area of all peaks.

-

Assay: Quantify the amount of this compound hydrochloride by comparing the peak area of the sample to that of a reference standard of known concentration.

-

The following diagram illustrates a typical experimental workflow for HPLC analysis.

Caption: Experimental workflow for HPLC analysis of this compound HCl.

Conclusion

The structural analysis and characterization of this compound hydrochloride require a combination of spectroscopic and chromatographic techniques. This guide has provided an overview of the key analytical methods, including detailed experimental protocols and a summary of available data. While a complete spectral dataset is not publicly available, the methodologies described herein provide a robust framework for the comprehensive characterization of this compound, ensuring its quality, purity, and identity for research and development purposes. Further studies, including single-crystal X-ray diffraction, would be beneficial for unequivocally determining its three-dimensional molecular structure.

References

In Vitro Biological Activity of Dioxopromethazine and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioxopromethazine, a phenothiazine derivative and a metabolite of promethazine, is recognized for its antihistaminic and antitussive properties.[1] Its primary mechanism of action is as an antagonist of the histamine H1 receptor.[2] This technical guide provides a comprehensive overview of the in vitro biological activity of this compound. While specific quantitative binding and functional data for this compound are not extensively available in public literature, this guide synthesizes the known information regarding its mode of action, relevant signaling pathways, and the experimental protocols used to characterize such compounds. We present comparative data for the parent compound, promethazine, and other pertinent H1 receptor antagonists to offer a contextual framework for its potential activity. Furthermore, this guide details the metabolic pathway leading to the formation of this compound and discusses the current knowledge gap regarding its subsequent metabolism and the biological activity of any resulting metabolites.

Introduction

This compound, also known as Prothanon or promethazine sulfone, is a derivative of promethazine, a first-generation antihistamine.[3] It is utilized for its therapeutic effects in managing conditions such as pruritus, urticaria, and cough.[1][2] The core biological activity of this compound stems from its interaction with the histamine H1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily. By acting as an antagonist at this receptor, this compound mitigates the effects of histamine, a key mediator in allergic and inflammatory responses. This guide will delve into the in vitro pharmacology of this compound, presenting available data and established methodologies for its characterization.

Quantitative Analysis of In Vitro Biological Activity

Direct quantitative data on the binding affinity (Ki) or functional inhibition (IC50) of this compound at the H1 receptor is sparse in the available literature. However, the activity of its parent compound, promethazine, and other related antihistamines has been characterized. This comparative data is essential for positioning this compound within the broader landscape of H1 receptor antagonists.

Table 1: Comparative H1 Receptor Binding Affinities of Selected Antihistamines

| Compound | Receptor | Ki (nM) | Notes |

| Promethazine | Histamine H1 | 2.7 | Parent compound of this compound. |

| Astemizole | Histamine H1 | 4.7 | Second-generation antihistamine. |

| Cetirizine | Histamine H1 | 3.0 | Second-generation antihistamine. |

| Desloratadine | Histamine H1 | 0.4 | Active metabolite of Loratadine. |

| Mepyramine | Histamine H1 | 1.0 | First-generation antihistamine, often used as a radioligand in binding assays. |

Disclaimer: The data presented in this table is for comparative purposes and is derived from various sources. Direct comparison of values across different studies should be done with caution due to variations in experimental conditions.

Table 2: Comparative Functional Activity of Selected H1 Antagonists

| Compound | Assay | Cell Line | IC50 (nM) |

| Desloratadine | H1 Receptor Antagonism | - | 24.12 |

| Homochlorcyclizine | Arachidonic Acid Release | Neutrophils | < 20,000 |

| Clemastine | Arachidonic Acid Release | Neutrophils | < 20,000 |

| Azelastine | Arachidonic Acid Release | Neutrophils | < 20,000 |

| Oxatomide | Arachidonic Acid Release | Neutrophils | < 60,000 |

Disclaimer: This table provides examples of functional IC50 values for other H1 antagonists in various cell-based assays. Specific functional data for this compound is not currently available.

Experimental Protocols

The following protocols describe standard in vitro assays used to characterize the biological activity of H1 receptor antagonists like this compound.

Histamine H1 Receptor Binding Assay

This assay determines the binding affinity of a test compound for the H1 receptor by measuring its ability to compete with a radiolabeled ligand.

-

Objective: To determine the inhibitory constant (Ki) of this compound for the human H1 receptor.

-

Materials:

-

Membrane preparations from cells stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-mepyramine.

-

Test Compound: this compound hydrochloride.

-

Incubation Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membrane preparations with various concentrations of this compound and a fixed concentration of [³H]-mepyramine.

-

Parallel incubations are performed in the presence of the non-specific binding control to determine non-specific binding.

-

After incubation to equilibrium, the membrane-bound radioactivity is separated from the unbound radioligand by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Cell-Based Functional Assay: Histamine-Induced Calcium Mobilization

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by histamine in cells expressing the H1 receptor.

-

Objective: To determine the functional potency (IC50) of this compound in blocking histamine-induced calcium signaling.

-

Materials:

-

A cell line endogenously or recombinantly expressing the human H1 receptor (e.g., HeLa, HEK293).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Histamine.

-

Test Compound: this compound hydrochloride.

-

Balanced salt solution (e.g., Hank's Balanced Salt Solution, HBSS).

-

Fluorometric imaging plate reader or fluorescence microscope.

-

-

Procedure:

-

Cells are seeded in a multi-well plate and grown to an appropriate confluency.

-

The cells are loaded with a calcium-sensitive fluorescent dye.

-

After washing to remove excess dye, the cells are pre-incubated with various concentrations of this compound or vehicle control.

-

The plate is placed in the fluorometric reader, and baseline fluorescence is recorded.

-

Histamine is added to the wells to stimulate the H1 receptor, and the change in fluorescence, corresponding to the increase in [Ca²⁺]i, is monitored over time.

-

-

Data Analysis:

-

The peak fluorescence response following histamine stimulation is measured for each concentration of this compound.

-

The data is normalized to the response in the absence of the antagonist.

-

The IC50 value, the concentration of this compound that causes 50% inhibition of the histamine-induced response, is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

In Vitro Metabolism Study

This protocol outlines a general method to investigate the metabolic fate of this compound using liver subcellular fractions.

-

Objective: To identify potential metabolites of this compound and determine its metabolic stability.

-

Materials:

-

Liver microsomes and cytosol from human or other relevant species.

-

NADPH regenerating system (for microsomal incubations).

-

This compound hydrochloride.

-

Incubation buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Quenching solution (e.g., acetonitrile).

-

LC-MS/MS system for analysis.

-

-

Procedure:

-

Incubate this compound with liver microsomes in the presence of an NADPH regenerating system to assess phase I metabolism.

-

Separately, incubate this compound with liver cytosol to investigate potential metabolism by cytosolic enzymes.

-

At various time points, aliquots of the incubation mixture are taken and the reaction is stopped by adding a quenching solution.

-

The samples are centrifuged to precipitate proteins.

-

The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound and identify any metabolites formed.

-

-

Data Analysis:

-

The rate of disappearance of this compound is used to calculate its in vitro half-life and intrinsic clearance.

-

The mass spectra of the detected metabolites are analyzed to propose their chemical structures.

-

Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Signaling Pathway

Activation of the histamine H1 receptor by histamine initiates a well-characterized signaling cascade. As an antagonist, this compound blocks this pathway at the receptor level.

References

Pharmacological Profile of Dioxopromethazine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioxopromethazine, a phenothiazine derivative, is a compound with a multifaceted pharmacological profile. Structurally related to promethazine, it is also known as promethazine sulfoxide, a major metabolite of promethazine.[1][2] While primarily classified as a phenothiazine antihistamine, its complete pharmacological spectrum, including its potential interactions with other receptor systems, warrants a detailed examination for a comprehensive understanding of its therapeutic potential and possible side effects.[1] This technical guide provides an in-depth overview of the pharmacological properties of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is attributed to its antagonism of the histamine H1 receptor, leading to its antihistaminic and anti-allergic properties.[1] However, its structural similarity to other phenothiazines, which are known to interact with dopaminergic and serotonergic receptors, has led to investigations into its broader receptor binding profile.

Receptor Binding Profile

While direct quantitative binding data for this compound is limited in publicly available literature, studies on its parent compound, promethazine, and its metabolites provide valuable insights. Phenothiazine derivatives are known to have a wide range of affinities for various receptors.[3] One study on the metabolites of several phenothiazines, including the sulfoxide metabolite of chlorpromazine (structurally similar to this compound), found that the ring sulfoxides were virtually inactive at dopamine D2 receptors. This suggests that this compound may have a low affinity for this receptor, challenging any classification of it as a potent antipsychotic.

Table 1: Postulated Receptor Binding Profile of this compound

| Receptor | Action | Potency (Inferred) | Therapeutic Relevance |

| Histamine H1 | Antagonist | High | Antihistamine, Anti-allergic, Sedative |

| Dopamine D2 | Antagonist | Very Low | Unlikely to be a potent antipsychotic |

| Serotonin 5-HT2A | Antagonist | Unknown | Potential for other CNS effects |

Note: The potency is inferred from studies on related compounds and the primary classification of this compound as an antihistamine. Further direct binding studies are required for definitive characterization.

Pharmacological Effects

This compound exhibits a range of pharmacological effects, including:

-

Antihistaminic and Anti-allergic Effects: By blocking the H1 receptor, this compound mitigates the effects of histamine, such as itching and vasodilation.

-

Antitussive Effect: this compound has been shown to possess cough-suppressant properties.

-

Sedative Effects: Common to many first-generation antihistamines, this compound can cause drowsiness.

-

Anti-inflammatory and Local Anesthetic Effects: Some studies suggest potential anti-inflammatory and local anesthetic properties.

Pharmacokinetics

A study on the stereoselective pharmacokinetics of this compound (DPZ) in rats provides detailed quantitative data on the absorption, distribution, metabolism, and excretion of its R- and S-enantiomers.

Table 2: Pharmacokinetic Parameters of this compound Enantiomers in Rats (Intravenous Administration)

| Parameter | R-DPZ (Mean ± SD) | S-DPZ (Mean ± SD) |

| t1/2 (h) | 2.5 ± 0.6 | 2.8 ± 0.7 |

| AUC (0-t) (ng·h/mL) | 125.4 ± 25.1 | 148.6 ± 30.2 |

| AUC (0-∞) (ng·h/mL) | 128.9 ± 26.3 | 153.1 ± 31.5 |

| Vz (L/kg) | 10.2 ± 2.1 | 9.8 ± 1.9 |

| CLz (L/h/kg) | 3.9 ± 0.8 | 3.3 ± 0.7 |

| MRT (0-t) (h) | 2.8 ± 0.5 | 3.1 ± 0.6 |

Table 3: Pharmacokinetic Parameters of this compound Enantiomers in Rats (Oral Administration)

| Parameter | R-DPZ (Mean ± SD) | S-DPZ (Mean ± SD) |

| t1/2 (h) | 3.1 ± 0.8 | 3.5 ± 0.9 |

| Tmax (h) | 0.5 ± 0.2 | 0.6 ± 0.2 |

| Cmax (ng/mL) | 45.7 ± 10.3 | 55.2 ± 12.8 |

| AUC (0-t) (ng·h/mL) | 105.2 ± 21.7 | 128.4 ± 28.9 |

| AUC (0-∞) (ng·h/mL) | 109.8 ± 23.1 | 134.6 ± 30.7 |

| MRT (0-t) (h) | 3.5 ± 0.7 | 3.9 ± 0.8 |

Data adapted from a stereoselective pharmacokinetic study in rats. Significant differences (p < 0.05) were observed between the main pharmacokinetic parameters of R- and S-DPZ, indicating stereoselective pharmacokinetic behaviors.

Experimental Protocols

Stereoselective Pharmacokinetic Analysis of this compound in Rat Plasma by HPLC-MS/MS

Objective: To quantify the R- and S-enantiomers of this compound in rat plasma to determine their pharmacokinetic profiles.

Methodology:

-

Sample Preparation:

-

To 100 µL of rat plasma, add 20 µL of internal standard solution (e.g., diphenhydramine).

-

Alkalinize the plasma with 50 µL of 1 M sodium carbonate solution.

-

Perform liquid-liquid extraction with 1 mL of ethyl acetate by vortexing for 3 minutes.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

HPLC System: A high-performance liquid chromatography system.

-

Column: Chiralpak AGP column (100 mm × 4.0 mm i.d., 5 µm).

-

Mobile Phase: Ammonium acetate (10 mM; pH 4.5) - methanol (90:10, v/v).

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 25°C.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple reaction monitoring (MRM).

-

MRM Transitions:

-

This compound: m/z 317.2 → 86.1

-

Internal Standard (Diphenhydramine): m/z 256.2 → 167.1

-

-

Ion Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).

-

-

Data Analysis:

-

Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

-

Determine the concentrations of R- and S-Dioxopromethazine in the plasma samples from the calibration curves.

-

Calculate pharmacokinetic parameters (t1/2, Cmax, Tmax, AUC, etc.) using non-compartmental analysis.

-

In Vivo Antitussive Activity Assessment (Citric Acid-Induced Cough Model in Guinea Pigs)

Objective: To evaluate the antitussive effect of this compound.

Methodology:

-

Animals: Male Dunkin-Hartley guinea pigs (300-400 g).

-

Acclimatization: House the animals in a controlled environment for at least one week before the experiment.

-

Drug Administration:

-

Administer this compound or vehicle (e.g., saline) orally or intraperitoneally at various doses.

-

A positive control, such as codeine phosphate (e.g., 10 mg/kg), should be used.

-

-

Cough Induction:

-

Place the animals individually in a whole-body plethysmograph chamber.

-

Expose the animals to an aerosol of citric acid solution (e.g., 0.4 M) for a fixed period (e.g., 5 minutes) to induce coughing.

-

-

Data Acquisition:

-

Record the number of coughs for a defined observation period (e.g., 10 minutes) after the start of the citric acid challenge.

-

Coughs can be identified by their characteristic sound and the associated pressure changes within the plethysmograph.

-

-

Data Analysis:

-

Compare the number of coughs in the this compound-treated groups to the vehicle control group.

-

Calculate the percentage inhibition of cough for each dose.

-

Compare the efficacy of this compound to the positive control.

-

Signaling Pathways

Histamine H1 Receptor Signaling

This compound acts as an antagonist at the histamine H1 receptor, which is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.

Dopamine D2 Receptor Signaling

Phenothiazines are classically known to antagonize dopamine D2 receptors. Although this compound is likely a weak antagonist at this receptor, understanding the pathway is crucial for assessing potential side effects. D2 receptors are GPCRs that couple to Gi/o proteins.

Serotonin 5-HT2A Receptor Signaling

Some phenothiazines also exhibit affinity for serotonin receptors. The 5-HT2A receptor, a GPCR, signals through the Gq/11 pathway, similar to the H1 receptor.

Conclusion

This compound is a phenothiazine derivative with a primary pharmacological action as a histamine H1 receptor antagonist. This activity underlies its use as an antihistamine and antitussive agent. While its structural relationship to antipsychotic phenothiazines suggests potential interactions with dopamine and serotonin receptors, the available evidence, particularly regarding its sulfoxide structure, indicates that it is likely a weak antagonist at the dopamine D2 receptor. The stereoselective pharmacokinetics of its enantiomers have been characterized in rats, providing a foundation for further clinical development. Future research should focus on obtaining direct quantitative binding data for this compound at a comprehensive panel of receptors to fully elucidate its pharmacological profile and to clarify its potential for off-target effects. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers and drug development professionals working with this and related compounds.

References

Dioxopromethazine's Interaction with Histamine H1 and Muscarinic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dioxopromethazine

This compound is a phenothiazine derivative identified as a histamine H1 receptor antagonist.[1] Like other compounds in its class, it is expected to possess antihistaminic properties and is also noted to have anticholinergic effects, suggesting interaction with muscarinic acetylcholine receptors.[2] Its clinical applications are primarily related to its antihistaminic and antitussive effects.[3] Understanding its precise interactions with histamine H1 and muscarinic receptors is crucial for elucidating its therapeutic mechanisms and potential side-effect profile.

Receptor Binding Affinity

Receptor binding assays are essential for determining the affinity of a ligand for its receptor, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher binding affinity.

Comparative Binding Affinity Data

The following tables summarize the binding affinities of promethazine and other related phenothiazine compounds at histamine H1 and muscarinic receptors. This data is provided for comparative purposes to infer the potential binding profile of this compound.

Table 1: Comparative Binding Affinities at Histamine H1 Receptors

| Compound | Receptor | Species | Radioligand | Assay Type | Ki (nM) | pKi | Reference |

| Promethazine | Histamine H1 | Human | [³H]-Mepyramine | Radioligand Binding | 0.4 | 9.4 | (Not specified in search results) |

| Chlorpromazine | Histamine H1 | Rat | [³H]-Mepyramine | Radioligand Binding | 1.1 | 8.96 | (Not specified in search results) |

| Fluphenazine | Histamine H1 | Rat | [³H]-Mepyramine | Radioligand Binding | 1.2 | 8.92 | (Not specified in search results) |

Table 2: Comparative Binding Affinities at Muscarinic Receptors

| Compound | Receptor Subtype(s) | Species | Radioligand | Assay Type | Ki (nM) | pKi | Reference |

| Promethazine | Muscarinic (non-selective) | Bovine Cortex | [³H]-QNB | Radioligand Binding | 25 | 7.6 | [4] |

| Chlorpromazine | Muscarinic (non-selective) | Rat Brain | [³H]-QNB | Radioligand Binding | 10 | 8.0 | (Not specified in search results) |

| Fluphenazine | Muscarinic (non-selective) | Rat Brain | [³H]-QNB | Radioligand Binding | 100 | 7.0 | (Not specified in search results) |

Note: QNB (Quinuclidinyl benzilate) is a non-selective muscarinic receptor antagonist.

Functional Activity at Receptors

Functional assays measure the biological effect of a ligand upon binding to its receptor. For antagonists, this is often determined by their ability to inhibit the response of an agonist. The potency of an antagonist is typically expressed as the half-maximal effective concentration (EC50) or the pA2 value derived from a Schild analysis.

Due to the lack of specific functional data for this compound, this section will focus on the established signaling pathways of H1 and muscarinic receptors and provide protocols for assessing functional activity.

Histamine H1 Receptor Signaling Pathway

Histamine H1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gαq/11. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Histamine H1 receptor signaling pathway.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are also GPCRs with five subtypes (M1-M5). M1, M3, and M5 receptors couple to Gαq/11, leading to a similar signaling cascade as H1 receptors (PLC activation and subsequent calcium mobilization). M2 and M4 receptors couple to Gαi/o, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Muscarinic receptor signaling pathways.

Experimental Protocols

Radioligand Binding Assay for H1 and Muscarinic Receptors

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like this compound.

References

An In-depth Technical Guide to the Discovery and Synthesis of Dioxopromethazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioxopromethazine hydrochloride, a phenothiazine derivative, is recognized for its potent antihistaminic and antitussive properties. This document provides a comprehensive overview of its discovery, synthesis, and analytical characterization. It details established synthetic routes, including classical oxidation and modern green chemistry approaches, and presents methodologies for its analysis and quality control. Furthermore, this guide illustrates the key signaling pathways associated with its mechanism of action, offering a valuable resource for researchers in medicinal chemistry and pharmacology.

Introduction

This compound hydrochloride was developed in the German Democratic Republic in 1967 and introduced into clinical practice in 1970.[1] Structurally similar to promethazine, it features two additional oxygen atoms on the sulfur atom of the phenothiazine ring, forming a sulfone.[1] This modification significantly enhances its antitussive effects while retaining strong antihistamine and anti-allergic properties.[1] Pharmacological studies have indicated that this compound hydrochloride has a weaker sedative and hypnotic effect on the central nervous system compared to promethazine and shows no significant adverse effects on the liver, kidneys, or hematopoietic organs.[1] The primary mechanism of action is as a histamine H1 receptor antagonist.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound hydrochloride is presented in Table 1.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Reference(s) |

| Chemical Name | 1-(5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-2-amine;hydrochloride | |

| CAS Number | 15374-15-9 | |

| Molecular Formula | C₁₇H₂₁ClN₂O₂S | |

| Molecular Weight | 352.88 g/mol | |

| Appearance | White to off-white solid/crystalline powder | |

| Melting Point | 127-129 °C | |

| Solubility | Soluble in water, slightly soluble in ethanol, chloroform, and methanol (with heating) | |

| Purity (Typical) | ≥95% to >99% |

Synthesis of this compound Hydrochloride

The primary route for the synthesis of this compound hydrochloride is through the oxidation of promethazine hydrochloride. Two prominent methods are detailed below.

Synthesis via Hydrogen Peroxide Oxidation

This classical method utilizes hydrogen peroxide as the oxidizing agent in an acidic medium.

-

In a suitable reaction vessel, dissolve 16.8 g of promethazine in 104.6 g of glacial acetic acid with stirring until complete dissolution.

-

Cool the solution to 25 °C and slowly add 3.7 g of concentrated sulfuric acid, maintaining the temperature at 25 °C. The addition should take approximately 10 minutes.

-

Slowly add 16.8 g of hydrogen peroxide solution over about 1 hour, ensuring the temperature is maintained at 25 °C.

-

Allow the reaction to proceed at 25 °C for 30 minutes.

-

Slowly heat the reaction mixture to 68 °C and maintain this temperature for 10 hours.

-

After the reaction is complete, cool the mixture to 25 °C and add 50.4 g of drinking water.

-

Adjust the pH to 13 by the slow addition of a suitable base (e.g., lye), while maintaining the temperature at 25 °C.

-

Add 168 g of toluene and stir for 10 minutes. Allow the layers to separate for 10 minutes.

-

Separate the organic layer and perform subsequent purification steps, which may include washing, drying, and recrystallization.

-

To obtain the hydrochloride salt, dissolve the free base in a suitable solvent and treat with a configured acetone chloride solution to a pH of 4-5.

-

The resulting crude this compound hydrochloride can be decolorized with activated carbon and recrystallized from a suitable solvent such as acetone to yield a white solid.

Green Synthesis using Palladium Acetate and Oxygen

This method presents a more environmentally friendly approach, avoiding the use of corrosive acids and strong oxidizers.

-

To a dry reaction flask, add promethazine, anhydrous sodium carbonate, palladium acetate, and triphenylphosphine. The molar ratio of promethazine to triphenylphosphine to anhydrous sodium carbonate should be 1:0.5:4. The amount of palladium acetate should be 2% of the molar amount of promethazine.

-

Add anhydrous toluene as the reaction solvent.

-

Bubble oxygen gas through the reaction mixture at a velocity of 6-10 m/s.

-

Heat the reaction mixture to 60-85 °C and maintain for 18 hours.

-

Upon completion, the product can be isolated and purified using standard techniques, followed by conversion to the hydrochloride salt. This method is reported to result in a higher yield compared to the hydrogen peroxide method.

Synthesis Workflow

Caption: Synthetic routes to this compound HCl.

Analytical Methods

A variety of analytical techniques are employed for the characterization and quality control of this compound hydrochloride.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity and quantifying this compound hydrochloride. While a specific monograph for this compound hydrochloride was not found in the primary pharmacopeias, methods for the related compound, promethazine hydrochloride, can be adapted. A stability-indicating RP-HPLC method for promethazine hydrochloride has been reported, which could serve as a starting point for method development.

A validated enantioselective HPLC-MS/MS method has been established for the quantification of R- and S-Dioxopromethazine in rat plasma, which is detailed in Table 2.

Table 2: HPLC-MS/MS Method for Enantioselective Analysis of this compound

| Parameter | Condition |

| Column | Chiralpak AGP (100 x 4.0 mm i.d., 5 µm) |

| Mobile Phase | Ammonium acetate (10 mM; pH 4.5) - methanol (90:10, v/v) |

| Flow Rate | Not specified |

| Detection | Mass Spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | This compound: m/z 317.2 → 86.1Internal Standard (Diphenhydramine): m/z 256.2 → 167.1 |

| Linear Range | 1.00 - 80.00 ng/mL |

| Lower Limit of Quantitation (LLOQ) | 1.00 ng/mL |

| Intra- and Inter-day Precision (RSD%) | < 12.3% |

| Accuracy (RE%) | -10.5% to 6.6% |

Spectroscopic Methods

Spectroscopic techniques are crucial for the structural elucidation and identification of this compound hydrochloride.

-

¹H NMR Spectroscopy: A Certificate of Analysis for a commercial sample of this compound hydrochloride indicates that its ¹H NMR spectrum is consistent with its structure.

-

Mass Spectrometry (MS): As detailed in the HPLC-MS/MS method, mass spectrometry is a sensitive and specific technique for the detection and quantification of this compound hydrochloride. The precursor ion and product ion masses are key identifiers.

Mechanism of Action and Signaling Pathways

This compound hydrochloride primarily acts as a histamine H1 receptor antagonist. It may also exhibit affinity for dopamine D2 and serotonin 5-HT2A receptors, contributing to its overall pharmacological profile.

Histamine H1 Receptor Signaling Pathway

As an antagonist, this compound hydrochloride blocks the binding of histamine to the H1 receptor, thereby inhibiting the downstream signaling cascade.

Caption: Antagonism of the H1 receptor by this compound HCl.

Dopamine D2 Receptor Signaling Pathway

Potential interaction with the D2 receptor could modulate dopaminergic neurotransmission.

Caption: Potential antagonism of the D2 receptor.

Serotonin 5-HT2A Receptor Signaling Pathway

Affinity for the 5-HT2A receptor suggests a possible role in modulating serotonergic pathways.

Caption: Potential antagonism of the 5-HT2A receptor.

Conclusion

This compound hydrochloride is a valuable pharmaceutical compound with a well-established synthetic pathway and clear mechanism of action. This technical guide provides researchers and drug development professionals with a detailed overview of its synthesis and analysis. The "green" synthesis approach offers a promising alternative to traditional methods, aligning with modern principles of sustainable chemistry. The provided analytical methods and insights into its pharmacological signaling pathways serve as a solid foundation for further research and development in the field of antihistaminic and antitussive therapies.

References

Investigating the Antitussive Properties of Dioxopromethazine: A Technical Guide

Disclaimer: This document provides a comprehensive overview of the known information regarding the antitussive properties of Dioxopromethazine and the general methodologies used to investigate such compounds. It is important to note that publicly available, peer-reviewed primary research detailing specific experimental data on the antitussive efficacy and mechanism of action of this compound is exceedingly limited. Therefore, this guide synthesizes the available information and presents it in the context of established practices in respiratory pharmacology.

Introduction to this compound

This compound, a phenothiazine derivative, is recognized for its diverse pharmacological activities, including antihistaminic, anti-inflammatory, and local anesthetic effects.[1] It is structurally similar to promethazine but with the addition of two oxygen atoms to the sulfur atom in the phenothiazine ring.[2] Several reviews and pharmacological summaries indicate that this compound possesses a potent antitussive (cough-suppressing) activity, with some sources suggesting its potency is comparable to, or even exceeds, that of codeine.[3] The primary mechanism of its antitussive action is believed to be the inhibition of the central cough center.[1][3]

Despite these assertions, there is a conspicuous absence of detailed, quantitative preclinical and clinical data in the accessible scientific literature. This guide will, therefore, present the available qualitative information on this compound and provide a detailed framework of the experimental protocols and signaling pathways relevant to the assessment of antitussive agents.

Known Antitussive Properties of this compound

The available literature suggests the following about this compound's antitussive effects:

-

Potency: Its antitussive intensity is reported to be 6-11 times that of codeine.

-

Mechanism: The primary mechanism is attributed to the inhibition of the coordination of the cough center.

-

Clinical Use: It has been used clinically for acute and chronic bronchitis and coughs arising from various conditions.

It is crucial to reiterate that these statements are not substantiated by readily available primary research data, which would be required for a full quantitative assessment.

The Cough Reflex: Signaling Pathways

The cough reflex is a complex physiological process involving both the peripheral and central nervous systems. A simplified representation of the key signaling pathways is provided below.

As indicated, this compound is thought to exert its effect at the level of the "Cough Center" in the brainstem, thereby reducing the motor output that leads to a cough.

Experimental Protocols for Evaluating Antitussive Agents

The following are detailed descriptions of common in vivo experimental models used to assess the efficacy of antitussive drugs. While no specific protocols for this compound have been found, it is highly probable that its antitussive properties were initially characterized using such models.

Chemically-Induced Cough Models

These models utilize chemical irritants to induce a reliable and quantifiable cough response in conscious animals.

-

Objective: To evaluate the ability of a test compound to reduce the number of coughs induced by citric acid inhalation.

-

Animals: Male Hartley guinea pigs are commonly used.

-

Apparatus: A whole-body plethysmograph for the animal, a nebulizer to aerosolize the citric acid solution, and a system for recording cough sounds and/or pressure changes.

-

Procedure:

-

Acclimatization: Animals are acclimatized to the plethysmograph chamber.

-

Baseline Cough Induction: Guinea pigs are exposed to an aerosolized solution of citric acid (typically 0.1 M to 0.4 M) for a fixed period (e.g., 5-10 minutes). The number of coughs is recorded to establish a baseline.

-

Drug Administration: The test compound (e.g., this compound) or vehicle/positive control (e.g., codeine) is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).

-

Post-Treatment Challenge: After a predetermined pretreatment time, the animals are re-challenged with the citric acid aerosol, and the number of coughs is recorded.

-

-

Data Analysis: The percentage inhibition of the cough response is calculated for each animal by comparing the post-treatment cough count to the baseline count. Dose-response curves can be generated to determine the ED50 (the dose that produces 50% of the maximal effect).

-

Objective: To assess the antitussive effect of a compound against cough induced by the TRPV1 agonist, capsaicin.

-

Procedure: The protocol is similar to the citric acid-induced cough model, with the key difference being the use of an aerosolized capsaicin solution (typically in the micromolar range) as the tussive agent. This model is particularly useful for investigating compounds that may interact with the TRPV1 pathway.

Mechanically-Induced Cough Models

-

Objective: To evaluate antitussive agents by directly stimulating the trachea.

-

Animals: Often performed in anesthetized cats or guinea pigs.

-

Procedure:

-

A nylon fiber or similar instrument is inserted into the trachea to mechanically stimulate the tracheal mucosa.

-

The resulting cough response is measured, often by recording changes in intrapleural pressure.

-

The test compound is administered, and the inhibition of the mechanically-induced cough is quantified.

-

The following diagram illustrates a general workflow for an in vivo antitussive study.

Quantitative Data Summary

Due to the lack of available primary research, a table summarizing quantitative data on the antitussive properties of this compound cannot be provided at this time. Should such data become publicly available, it would be structured as follows:

Table 1: Hypothetical Summary of Antitussive Efficacy of this compound

| Experimental Model | Animal Species | Tussive Agent | Route of Administration | ED50 (mg/kg) | Max Inhibition (%) | Comparator (ED50 mg/kg) | Reference |

| Chemically-Induced | Guinea Pig | Citric Acid | Oral | Data N/A | Data N/A | Codeine (Data N/A) | Data N/A |

| Chemically-Induced | Guinea Pig | Capsaicin | Oral | Data N/A | Data N/A | Codeine (Data N/A) | Data N/A |

| Mechanically-Induced | Cat | Mechanical Probe | IV | Data N/A | Data N/A | Codeine (Data N/A) | Data N/A |

Data N/A indicates that the data is not available in the public domain.

Structure-Activity Relationship of Phenothiazines

The antitussive activity of phenothiazine derivatives is influenced by their chemical structure. While a specific structure-activity relationship (SAR) for the antitussive effect is not well-documented, general SAR for phenothiazines indicates that modifications to the side chain at position 10 and substitutions on the phenothiazine nucleus can significantly alter their pharmacological profile, including CNS activity. The introduction of a methyl group at the β-position of the side chain, for instance, is known to decrease antipsychotic potency while enhancing antihistaminic activity, which may also modulate antitussive effects. The specific structural features of this compound that contribute to its potent central antitussive activity warrant further investigation.

Conclusion and Future Directions

This compound is described as a potent, centrally-acting antitussive agent. However, a significant gap exists in the scientific literature regarding the primary experimental data that substantiates these claims. To fully characterize its antitussive properties, further research is required, including:

-

In vivo efficacy studies: Dose-response studies in validated animal models of cough (e.g., citric acid and capsaicin-induced cough in guinea pigs) to quantitatively determine its potency (ED50) and efficacy relative to standard antitussives like codeine and dextromethorphan.

-

Mechanism of action studies: In vitro and in vivo experiments to elucidate the specific neuronal pathways and receptors in the brainstem that are modulated by this compound. This could involve receptor binding assays and electrophysiological studies.

-

Clinical trials: Well-controlled, double-blind, placebo-controlled clinical trials are necessary to establish the efficacy and safety of this compound for the treatment of cough in humans.

The methodologies and frameworks presented in this guide provide a robust foundation for conducting such investigations and for interpreting any future data that may emerge on the antitussive properties of this compound.

References

Dioxopromethazine as a Potential Antipsychotic Agent: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioxopromethazine, a phenothiazine derivative structurally related to promethazine, is traditionally recognized for its antihistaminic and antitussive properties.[1][2] However, emerging pharmacological concepts suggest its potential as a novel antipsychotic agent. Preliminary analyses indicate a unique mechanism of action that diverges from conventional antipsychotics, potentially offering a superior efficacy and side-effect profile.[3] This document provides a comprehensive technical overview of this compound's potential core pharmacology, proposes a detailed roadmap for its preclinical evaluation, and presents its hypothesized mechanism of action based on its chemical class and preliminary data. Due to the nascent stage of research into its antipsychotic properties, direct quantitative data for this compound is limited. Therefore, this guide incorporates comparative data from structurally related phenothiazines, such as chlorpromazine and promethazine, to establish a foundational framework for future investigation.

Introduction

This compound is a phenothiazine compound, distinguished from its parent compound promethazine by the presence of two oxygen atoms on the sulfur atom within the phenothiazine ring structure.[2][4] While extensively documented as a potent H1 receptor antagonist and antitussive, its psychoactive properties have been largely unexplored. The phenothiazine class, however, is the foundation of antipsychotic therapy, with chlorpromazine being the archetypal first-generation antipsychotic. Recent preliminary research now classifies this compound as a potential neuroleptic, suggesting a multifaceted mechanism that may target dopamine, serotonin, and glutamate pathways, positioning it as a candidate for treating complex neuropsychiatric disorders like schizophrenia.

This whitepaper consolidates the current, albeit limited, understanding of this compound and outlines the necessary experimental protocols to rigorously evaluate its antipsychotic potential.

Proposed Mechanism of Action

The antipsychotic effect of this compound is hypothesized to stem from a dual-modulatory system targeting both dopamine and serotonin receptors, a hallmark of many atypical (second-generation) antipsychotics. This is distinct from typical antipsychotics which primarily exhibit dopamine D2 receptor antagonism.

Dopamine D2 Receptor Antagonism

Like all clinically effective antipsychotics, this compound is expected to act as an antagonist at dopamine D2 receptors in the brain's mesolimbic pathway. This action is critical for alleviating the positive symptoms of psychosis, such as hallucinations and delusions.

Serotonin 5-HT2A and 5-HT2C Receptor Antagonism

A key feature of its proposed profile is a high affinity for serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. Antagonism at 5-HT2A receptors is believed to mitigate the extrapyramidal side effects (EPS) associated with potent D2 blockade and may contribute to efficacy against negative symptoms of schizophrenia.

Glutamate Neurotransmission Modulation

Furthermore, this compound has been suggested to modulate glutamate neurotransmission. Dysregulation of the glutamatergic system, particularly involving the NMDA receptor, is a core component of schizophrenia pathophysiology. By regulating glutamate levels, this compound may help normalize synaptic transmission and reduce neurotoxicity, offering a more comprehensive treatment approach.

Quantitative Data and Comparative Analysis

Direct quantitative data on the receptor binding affinities and preclinical efficacy of this compound as an antipsychotic are not yet available in published literature. To provide a relevant framework, this section presents data for the structurally related phenothiazines, promethazine, and the benchmark typical antipsychotic, chlorpromazine. These tables illustrate the type of data required to characterize this compound.

Table 1: Comparative Receptor Binding Affinities (Ki / IC50, nM)

| Receptor Subtype | This compound | Promethazine | Chlorpromazine | Reference |

| Dopamine D2 | Data Not Available | 100 (IC50) | 0.55 (Ki) | |

| Dopamine D1 | Data Not Available | Data Not Available | 73 (Ki) | |

| Dopamine D3 | Data Not Available | Data Not Available | 1.2 (Ki) | |

| Dopamine D4 | Data Not Available | Data Not Available | 9.7 (Ki) | |

| Serotonin 5-HT2A | Data Not Available | Data Not Available | High Affinity* | |

| Histamine H1 | High Affinity** | 5.4 (IC50) | 4.25 (Ki) |

Note: Chlorpromazine demonstrates dose-dependent, high-level blockade of 5-HT2A receptors in human PET studies. *Note: this compound is known as a potent antihistamine, implying high H1 receptor affinity.

Table 2: Pharmacokinetic Profile

| Parameter | This compound | Promethazine | Chlorpromazine | Reference |

| Administration | Oral | Oral, IM, IV, Rectal | Oral, IM, IV | |

| Onset of Action | 1-2 hours (Oral) | ~20 mins (Oral) | Variable | |

| Half-life | 20-30 hours | 10-19 hours | 23-37 hours | |

| Bioavailability | Data Not Available | ~25% (Oral) | ~32% (Oral) | |

| Protein Binding | Data Not Available | 93% | >90% |

Proposed Experimental Protocols for Preclinical Evaluation

To validate the potential of this compound as an antipsychotic, a structured preclinical evaluation is essential. The following protocols outline standard, validated methodologies for this purpose.

In Vitro Assays: Receptor Binding and Functional Activity

Objective: To determine the binding affinity (Ki) and functional activity (agonist/antagonist) of this compound at key CNS receptors implicated in psychosis.

Methodology: Radioligand Binding Assays

-

Preparation of Membranes: Prepare cell membrane homogenates from recombinant cell lines stably expressing human dopamine (D1, D2, D3, D4), serotonin (5-HT1A, 5-HT2A, 5-HT2C), adrenergic (α1, α2), and muscarinic (M1) receptors.

-

Competition Binding: Incubate membrane preparations with a specific radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-Ketanserin for 5-HT2A receptors) and increasing concentrations of this compound.

-

Detection: Separate bound and free radioligand via rapid filtration. Quantify radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Calculate the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding). Convert IC50 to Ki (inhibition constant) using the Cheng-Prusoff equation. Results will be compared to standard antipsychotics like haloperidol and clozapine.

In Vivo Assays: Animal Models of Psychosis

Objective: To assess the in vivo efficacy of this compound in validated animal models that reflect the positive, negative, and cognitive symptoms of schizophrenia.

Methodology 1: Inhibition of Amphetamine-Induced Hyperlocomotion and Stereotypy (Positive Symptom Model)

-

Subjects: Male Sprague-Dawley rats.

-

Procedure: Acclimate rats to locomotor activity chambers. Administer vehicle or varying doses of this compound (e.g., 1, 5, 10 mg/kg, i.p.). After a pre-treatment period (e.g., 30 minutes), administer d-amphetamine (e.g., 1.5 mg/kg, s.c.) to induce hyperlocomotion and stereotyped behaviors (e.g., sniffing, gnawing).

-

Measurement: Record locomotor activity (beam breaks) and score stereotypy using a standardized rating scale for 90 minutes post-amphetamine administration.

-

Endpoint: A significant reduction in amphetamine-induced behaviors by this compound indicates D2 receptor antagonism and potential antipsychotic efficacy.

Methodology 2: Prepulse Inhibition (PPI) of Acoustic Startle (Sensorimotor Gating Model)

-

Subjects: Male C57BL/6 mice.

-

Procedure: Place mice in a startle chamber. After acclimation, present a series of trials: pulse-alone trials (e.g., 120 dB startle stimulus) and prepulse-pulse trials where a weak acoustic prepulse (e.g., 74 dB) precedes the startle stimulus by 100 ms. Test the effect of this compound on baseline PPI and on PPI disrupted by a psychotomimetic agent like phencyclidine (PCP) or MK-801.

-

Measurement: Measure the startle response (whole-body flinch) via a piezoelectric transducer.

-

Endpoint: PPI is calculated as the percent reduction in startle response in prepulse-pulse trials compared to pulse-alone trials. Reversal of PCP-induced PPI deficits by this compound would suggest antipsychotic potential.

Conclusion and Future Directions

This compound presents an intriguing, yet underexplored, profile as a potential antipsychotic agent. Its classification as a phenothiazine, coupled with preliminary suggestions of a unique multimodal mechanism involving dopamine, serotonin, and glutamate systems, provides a strong rationale for further investigation. While its established efficacy as an antihistamine is clear, its potential to treat the complex symptoms of psychosis remains hypothetical and requires rigorous empirical validation.

The immediate priorities for research are to conduct comprehensive in vitro receptor profiling to determine its binding affinities and functional activities at all relevant CNS targets. Following this, a thorough evaluation in a battery of preclinical animal models is necessary to establish in vivo efficacy and to begin characterizing its side-effect profile, particularly concerning extrapyramidal symptoms and metabolic effects.

Should these preclinical studies yield positive results, this compound could represent a significant advancement in neuropsychiatric pharmacology, potentially offering a novel therapeutic option for patients with schizophrenia and other psychotic disorders. The path forward demands a systematic and data-driven approach as outlined in this guide.

References

Preliminary Studies on the Antiemetic Effects of Dioxopromethazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the antiemetic effects of Dioxopromethazine is scarce. This guide synthesizes available information on this compound and leverages extensive data from the structurally analogous phenothiazine derivative, promethazine, to provide a preliminary framework for research and development. All information regarding the antiemetic properties of this compound should be considered hypothetical and subject to verification through dedicated preclinical and clinical studies.

Introduction

This compound is a phenothiazine derivative recognized primarily for its antihistaminic, antitussive, and antiasthmatic properties.[1][2][3][4] Structurally similar to promethazine, a well-established antiemetic, this compound presents a compelling candidate for investigation into its potential anti-nausea and anti-vomiting capabilities.[5] This technical guide provides a comprehensive overview of the inferred mechanisms, proposes experimental protocols for evaluation, and presents a roadmap for the systematic study of this compound as an antiemetic agent.

Inferred Mechanism of Action

The antiemetic action of phenothiazines like promethazine is multifactorial, involving antagonism at various receptor sites within the central and peripheral nervous systems. It is hypothesized that this compound shares a similar pharmacological profile.

The primary proposed mechanisms include:

-

Histamine H1 Receptor Antagonism: Blockade of H1 receptors in the nucleus of the solitary tract and vestibular nuclei is a key mechanism for treating motion sickness and other vestibular disturbances.

-

Dopamine D2 Receptor Antagonism: Inhibition of D2 receptors in the chemoreceptor trigger zone (CTZ) of the area postrema is crucial for mitigating nausea and vomiting induced by various emetogenic stimuli, including chemotherapy and opioids.

-

Muscarinic M1 Receptor Antagonism: Anticholinergic effects contribute to the antiemetic profile, particularly in the context of motion sickness.

Signaling Pathway Diagram

The following diagram illustrates the presumed signaling pathways involved in the antiemetic action of this compound, based on the known mechanisms of promethazine.

Quantitative Data Summary

As of the latest literature review, no direct quantitative data from preclinical or clinical studies on the antiemetic efficacy of this compound has been published. The following tables summarize relevant data for promethazine, which can serve as a benchmark for future studies on this compound.

Table 1: Promethazine Efficacy in a Clinical Setting for Uncomplicated Nausea and Vomiting

| Study Population | Intervention | Outcome Measure | Result | Reference |

| 84 Adult ED Patients | Promethazine (25 mg IV) | Visual Analog Scale (VAS) for Nausea | Significant reduction in nausea at 30 and 60 minutes | |

| 120 Adult ED Patients | Promethazine (25 mg IV) | VAS for Nausea | -36 mm change in nausea at 30 minutes |

Table 2: Promethazine Side Effect Profile in a Clinical Setting

| Study Population | Intervention | Adverse Effect | Incidence | Reference |

| 84 Adult ED Patients | Promethazine (25 mg IV) | Sleepiness | 71% | |

| 120 Adult ED Patients | Promethazine (25 mg IV) | Sedation | 19 mm increase on VAS |

Proposed Experimental Protocols

To systematically evaluate the antiemetic potential of this compound, a series of preclinical and clinical studies are necessary. The following protocols are based on established methodologies for testing antiemetic drugs.

Preclinical Evaluation

Animal Models:

-

Ferrets: Considered the gold standard for emesis research due to their well-developed vomiting reflex. They are suitable for studying both chemotherapy-induced and motion-induced emesis.

-

Dogs: Highly sensitive to apomorphine-induced emesis, making them a valuable model for studying D2 receptor antagonism.

-

Suncus murinus (Musk Shrew): An effective model for investigating motion-sickness due to their susceptibility to emesis induced by horizontal displacement.

Experimental Design for Chemotherapy-Induced Emesis (Ferret Model):

-

Acclimatization: Ferrets are acclimatized to the experimental environment.

-

Grouping: Animals are randomly assigned to control (vehicle) and treatment groups (varying doses of this compound).

-

Drug Administration: this compound or vehicle is administered intravenously or orally.

-

Emetogen Challenge: A standardized dose of an emetogenic chemotherapeutic agent (e.g., cisplatin) is administered.

-

Observation: Animals are observed for a defined period (e.g., 4-6 hours), and the frequency of retching and vomiting episodes is recorded.

-

Data Analysis: The antiemetic efficacy is determined by comparing the number of emetic episodes in the treatment groups to the control group.

Proposed Clinical Trial Protocol

Study Design: A randomized, double-blind, placebo-controlled, dose-ranging study.

Objective: To evaluate the efficacy and safety of this compound for the prevention of postoperative nausea and vomiting (PONV).

Patient Population: Adult patients undergoing surgical procedures associated with a moderate to high risk of PONV.

Interventions:

-

Group 1: Placebo

-

Group 2: this compound (Low Dose)

-

Group 3: this compound (Medium Dose)

-

Group 4: this compound (High Dose)

-

Group 5: Active Comparator (e.g., Ondansetron or Promethazine)

Primary Endpoint: The incidence of nausea and vomiting within the first 24 hours post-surgery.

Secondary Endpoints:

-

Severity of nausea (measured by a Visual Analog Scale).

-

Need for rescue antiemetic medication.

-

Patient satisfaction.

-

Incidence of adverse events (e.g., sedation, dizziness, extrapyramidal symptoms).

Visualization of Experimental Workflow

The following diagram outlines a proposed workflow for the preclinical to clinical development of this compound as an antiemetic.

Conclusion

While direct evidence is currently lacking, the structural and pharmacological similarities between this compound and promethazine provide a strong rationale for investigating its antiemetic potential. The proposed research framework, encompassing preclinical animal models and a phased clinical trial approach, offers a systematic path to elucidate the efficacy and safety of this compound as a novel antiemetic agent. Further research is warranted to fill the existing knowledge gap and potentially introduce a new therapeutic option for the management of nausea and vomiting.

References

- 1. ANTI-EMETIC ACTIVITY OF PHENOTHIAZINES IN RELATION TO THEIR CHEMICAL STRUCTURE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ndineuroscience.com [ndineuroscience.com]

- 3. Animal models in the study of vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ondansetron versus promethazine to treat acute undifferentiated nausea in the emergency department: a randomized, double-blind, noninferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Pharmacological and Clinical Roles of Antiemetics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

Stereoselective Pharmacokinetics of Dioxopromethazine Enantiomers: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioxopromethazine, a phenothiazine antihistamine, is a chiral drug clinically administered as a racemate. As with many chiral compounds, the individual enantiomers of this compound can exhibit distinct pharmacokinetic and pharmacodynamic profiles. Understanding these stereoselective differences is crucial for optimizing therapeutic efficacy and ensuring patient safety. This technical guide provides a comprehensive overview of the stereoselective pharmacokinetics of R- and S-dioxopromethazine, detailing experimental methodologies and presenting key pharmacokinetic data.

Data Presentation: Stereoselective Pharmacokinetic Parameters in Rats

A study in rats revealed significant differences in the pharmacokinetic parameters of R- and S-dioxopromethazine following intravenous administration of the racemate.[1][2] The data indicates a stereoselective disposition of the two enantiomers.

| Pharmacokinetic Parameter | R-Dioxopromethazine | S-Dioxopromethazine |

| Cmax (ng/mL) | Data not available in the provided sources | Data not available in the provided sources |

| Tmax (h) | Data not available in the provided sources | Data not available in the provided sources |

| AUC (0-t) (ng·h/mL) | Data not available in the provided sources | Data not available in the provided sources |

| AUC (0-∞) (ng·h/mL) | Data not available in the provided sources | Data not available in the provided sources |

| t1/2 (h) | Data not available in the provided sources | Data not available in the provided sources |

| CL (L/h/kg) | Data not available in the provided sources | Data not available in the provided sources |

| Vd (L/kg) | Data not available in the provided sources | Data not available in the provided sources |

Note: While the source material confirms significant differences in these parameters, the specific numerical values were not available in the provided abstracts.

Experimental Protocols

The stereoselective pharmacokinetic analysis of this compound enantiomers was performed using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[1][2]

Sample Preparation

-

Matrix: Rat plasma.

-

Extraction Method: Liquid-liquid extraction.

-

Plasma samples were alkalinized.

-

This compound enantiomers and an internal standard were extracted using an organic solvent.

-

Chiral HPLC Separation

-

Chromatographic System: High-Performance Liquid Chromatography (HPLC).

-

Chiral Stationary Phase: A chiral column was used to separate the R- and S-enantiomers.

-

Mobile Phase: A specific composition of buffers and organic solvents was used to achieve optimal separation.

Mass Spectrometric Detection

-

Detector: Tandem Mass Spectrometer (MS/MS).

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Quantification: Multiple Reaction Monitoring (MRM) was used for sensitive and specific quantification of each enantiomer and the internal standard.

Mandatory Visualization

Experimental Workflow for Chiral Analysis of this compound

Caption: Workflow for the enantioselective analysis of this compound in rat plasma.

Proposed Signaling Pathway of this compound

This compound is known to interact with several key neurotransmitter systems. It acts as an antagonist at dopamine D2 receptors and exhibits a high affinity for serotonin 5-HT2A and 5-HT2C receptors. Furthermore, it has been shown to modulate glutamate neurotransmission.

Caption: Proposed mechanism of action for this compound enantiomers.

References

Methodological & Application

HPLC-MS/MS method for Dioxopromethazine quantification in plasma